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molecular formula C14H12N2O3S2 B1621618 Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 178675-17-7

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

Cat. No. B1621618
M. Wt: 320.4 g/mol
InChI Key: PCHMYYLDEPUVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517875B2

Procedure details

A solution of benzoyl isothiocyanate (1038 mg, 6.36 mmol) in acetone (3 mL) was added to absolution of 3-aminothiophene-2-carboxylic acid methyl ester (500 mg, 3.18 mmol) in acetone (3 mL). The mixture was stirred at room temperature for 10 hours and then concentrated, and the residue was purified by silica gel chromatography (Hex/EtOAc=10/1) to obtain 3-{[(phenylcarbonylamino) thioxomethyl]amino}thiophene-2-carboxylic acid methyl ester.
Quantity
1038 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][O:13][C:14]([C:16]1[S:17][CH:18]=[CH:19][C:20]=1[NH2:21])=[O:15]>CC(C)=O>[CH3:12][O:13][C:14]([C:16]1[S:17][CH:18]=[CH:19][C:20]=1[NH:21][C:10]([NH:9][C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])=[S:11])=[O:15]

Inputs

Step One
Name
Quantity
1038 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Hex/EtOAc=10/1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC(=S)NC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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